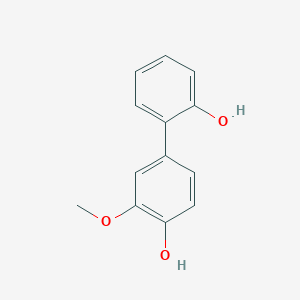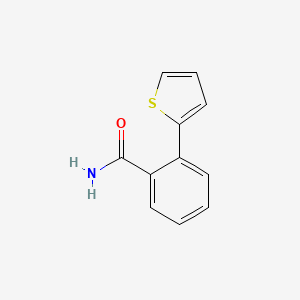
4-(2-Hydroxyphenyl)-2-methoxyphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Hydroxyphenyl)-2-methoxyphenol, 95% (also known as 4-HMPA) is a phenolic compound that is used in a variety of scientific applications. It is a white, crystalline solid with a melting point of approximately 105°C. 4-HMPA is a versatile compound that has been used in a range of applications, including synthesis, scientific research, and lab experiments.
Scientific Research Applications
4-HMPA has been used in a variety of scientific research applications, including as an antioxidant, an antimicrobial agent, and a UV absorber. It has also been used as a corrosion inhibitor in metal surfaces, and it has been used as a reagent in the synthesis of other compounds. Additionally, 4-HMPA has been used as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other substances.
Mechanism of Action
4-HMPA has a variety of mechanisms of action, depending on the application. As an antioxidant, 4-HMPA scavenges free radicals, which are molecules that can cause oxidative damage to cells. As an antimicrobial agent, 4-HMPA disrupts the cell membrane of microorganisms, thereby preventing them from growing and multiplying. As a UV absorber, 4-HMPA absorbs UV radiation and prevents it from damaging cells. As a corrosion inhibitor, 4-HMPA forms a protective layer on metal surfaces, preventing them from corroding. As a reagent, 4-HMPA can be used to synthesize other compounds. As an inhibitor of cytochrome P450, 4-HMPA blocks the enzyme’s activity, preventing it from metabolizing drugs and other substances.
Biochemical and Physiological Effects
4-HMPA has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria, fungi, and viruses. It has also been found to have antioxidant, anti-inflammatory, and anti-cancer properties. Additionally, 4-HMPA has been found to have anti-aging effects, as well as protective effects against UV radiation.
Advantages and Limitations for Lab Experiments
4-HMPA has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is relatively inexpensive and easy to synthesize. Additionally, it is stable and has a long shelf life. However, it can be toxic at high concentrations and can cause skin irritation. Additionally, it can interfere with the activity of certain enzymes, which can affect the results of experiments.
Future Directions
There are a number of potential future directions for 4-HMPA research. One potential direction is to explore its potential as an antimicrobial agent, as it has been found to be effective against a variety of microorganisms. Additionally, research could be done to explore its potential as an antioxidant, as it has been found to have anti-aging and protective effects against UV radiation. Additionally, research could be done to explore its potential as a corrosion inhibitor, as it has been found to form a protective layer on metal surfaces. Finally, research could be done to explore its potential as a reagent in the synthesis of other compounds.
Synthesis Methods
4-HMPA can be synthesized using a variety of methods. The most common method is through the reaction of 2-methoxyphenol with 4-chlorophenol in the presence of an alkaline catalyst. This reaction produces 4-HMPA as the main product, along with some by-products. Other methods of synthesis include the reaction of 4-chlorophenol with 2-methoxybenzaldehyde, the reaction of 2-methoxybenzaldehyde with 4-chlorobenzaldehyde, and the reaction of 2-methoxybenzaldehyde with 4-chlorobenzyl alcohol.
properties
IUPAC Name |
4-(2-hydroxyphenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-16-13-8-9(6-7-12(13)15)10-4-2-3-5-11(10)14/h2-8,14-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEIDHZHNXLKDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=CC=C2O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00600968 |
Source


|
| Record name | 3'-Methoxy[1,1'-biphenyl]-2,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00600968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Hydroxyphenyl)-2-methoxyphenol | |
CAS RN |
194160-07-1 |
Source


|
| Record name | 3'-Methoxy[1,1'-biphenyl]-2,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00600968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2,6-Difluoro-4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B6325569.png)












